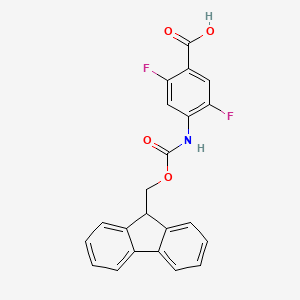
2-(Azetidin-3-yloxy)-6-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yloxy)-6-chloropyridine is a chemical compound that belongs to the class of azetidines and pyridines Azetidines are four-membered nitrogen-containing heterocycles, while pyridines are six-membered nitrogen-containing aromatic heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-chloropyridine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the use of molecular iodine as a catalyst under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . This green and practical method provides high yields and rapid reaction times.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yloxy)-6-chloropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, microwave irradiation, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include functionalized azetidines, oxides, and reduced forms of the compound. The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yloxy)-6-chloropyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yloxy)-6-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s azetidine and pyridine moieties allow it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has similar structural features and is used in similar applications.
3-Pyrrole-substituted 2-azetidinones: These compounds share the azetidine moiety and have similar chemical properties.
Uniqueness
2-(Azetidin-3-yloxy)-6-chloropyridine is unique due to its combination of azetidine and pyridine moieties, which provide distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C8H9ClN2O |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-6-chloropyridine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-2-1-3-8(11-7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clave InChI |
SGNBSMQUVZKAQO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)




![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)


![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)


![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)

![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
